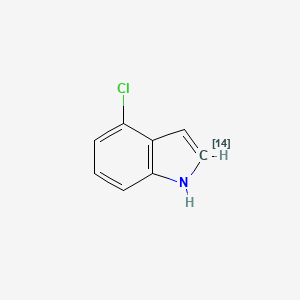

4-Chloroindole-2-14C

Description

Significance of Isotopic Tracers in Elucidating Complex Biological and Chemical Processes

Isotopic tracers, both radioactive and stable, are indispensable tools in scientific research. tandfonline.commusechem.combritannica.com They allow researchers to follow specific atoms or molecules through intricate reaction pathways and biological processes. tandfonline.com The fundamental principle lies in substituting an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons. gwadi.org This difference in mass allows the labeled molecule to be detected and quantified, while its chemical behavior remains virtually identical to the unlabeled counterpart. nih.govopenmedscience.com

Radioisotopes like Carbon-14 (B1195169) (¹⁴C) are particularly valuable because they emit detectable radiation, enabling highly sensitive tracking even at very low concentrations. britannica.comopenmedscience.com This technique, known as radiolabeling, is crucial for:

Metabolic Studies: Understanding how compounds are absorbed, distributed, metabolized, and excreted (ADME) within a biological system. openmedscience.comontosight.ai

Reaction Mechanism Analysis: Elucidating the step-by-step pathways of chemical reactions. tandfonline.com

Biosynthesis Investigations: Tracing the natural production of complex molecules in organisms. ontosight.ai

Pharmacokinetic and Pharmacodynamic Studies: Assessing the journey and effect of a drug within the body. musechem.comnih.gov

Overview of Indole (B1671886) Scaffold Importance in Natural Products, Agrochemicals, and Precursors for Medicinal Chemistry Research

The indole scaffold, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry due to its presence in a vast array of biologically active compounds. mdpi.comnih.govrjptonline.org Its structural versatility allows for diverse chemical modifications, leading to a wide spectrum of pharmacological activities. mdpi.comrjptonline.org

Key Roles of the Indole Scaffold:

| Field | Examples of Indole-Containing Compounds | Significance |

| Natural Products | Tryptophan, Auxins (e.g., Indole-3-acetic acid), Melatonin, various alkaloids rjptonline.orgopenmedicinalchemistryjournal.com | Essential amino acids, plant growth hormones, neurotransmitters, and potent bioactive molecules. openmedicinalchemistryjournal.com |

| Medicinal Chemistry | Indomethacin (anti-inflammatory), Sumatriptan (anti-migraine), Vincristine (anti-cancer) mdpi.comopenmedicinalchemistryjournal.com | Forms the core of numerous approved drugs targeting a wide range of diseases, including cancer, inflammation, and neurological disorders. mdpi.comresearchgate.net |

| Agrochemicals | Auxin analogues openmedicinalchemistryjournal.com | Used as plant growth regulators and herbicides. rjptonline.orgopenmedicinalchemistryjournal.com |

The indole nucleus serves as a crucial building block for the synthesis of new therapeutic agents and agrochemicals, with ongoing research continually exploring its potential. nih.govopenmedicinalchemistryjournal.com

Rationale for Carbon-14 Labeling at the C-2 Position of 4-Chloroindole (B13527) for Specific Research Applications

The specific placement of a radiolabel within a molecule is a critical consideration in designing tracer studies. Labeling 4-chloroindole with Carbon-14 at the C-2 position offers distinct advantages for particular research objectives.

The rationale for this specific labeling includes:

Metabolic Stability of the Label: The C-2 position of the indole ring is often involved in key metabolic transformations. Placing the ¹⁴C label at this site allows for the direct tracking of the core indole structure's fate, even if side chains are cleaved or modified. Research on the metabolism of related indole compounds, such as indole-3-acetic acid, has shown that the indole ring can be opened and degraded. asm.org Therefore, a label on the ring itself is crucial for comprehensive metabolic profiling.

Tracing Specific Pathways: In studies investigating the biosynthesis or degradation of indole derivatives, labeling at a specific and chemically significant position like C-2 provides precise information about the mechanisms involved. For instance, in the study of auxin biosynthesis, different pathways can be distinguished by the fate of specific carbon atoms in the indole ring. tandfonline.com

Investigating Reaction Mechanisms: For chemical reactions involving the indole nucleus, a ¹⁴C label at C-2 can help elucidate the reaction mechanism by tracking the position of this carbon atom in the products. This is particularly relevant in the development of new synthetic methodologies for indole derivatives. osti.govnih.govacs.org

Understanding Environmental Fate: In the context of agrochemicals, tracking a ¹⁴C-labeled compound like 4-chloroindole allows for studies on its uptake, translocation, and metabolism in plants, as well as its persistence and degradation in the environment. nih.gov For example, studies on the metabolism of 4-chloroindole-3-acetic acid (4-Cl-IAA) in plants have utilized labeled compounds to understand its regulatory role. oup.com

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H/i5+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLZRCRXNHITBY-RHRFEJLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=[14CH]N2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661866 | |

| Record name | 4-Chloro(2-~14~C)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210110-92-2 | |

| Record name | 1H-Indole-2-14C, 4-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210110-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro(2-~14~C)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 4 Chloroindole 2 14c

Retrosynthetic Analysis and Strategic Precursor Identification for 14C Incorporation

Retrosynthetic analysis is a critical first step in designing a viable synthesis for a complex molecule, particularly a radiolabeled one. scribd.com The primary goal is to deconstruct the target molecule, 4-Chloroindole-2-14C, into simpler, readily available starting materials. A crucial consideration in this process is identifying the most strategic point to introduce the ¹⁴C isotope, balancing factors like the availability of the labeled precursor, the number of steps following its introduction (to maximize radiochemical yield), and the stability of the label throughout the synthetic sequence.

For this compound, the key disconnection involves the indole (B1671886) ring itself. A logical approach, inspired by established indole syntheses, is to break the C2-N1 and C2-C3 bonds. This strategy points toward a precursor like a substituted 2-aminobenzyl derivative and a one-carbon (C1) building block that will become the C-2 of the indole. This C1 unit is the ideal carrier for the ¹⁴C label.

The most common and strategically sound ¹⁴C-labeled precursor for this purpose is an inorganic cyanide, such as potassium cyanide ([¹⁴C]KCN) or sodium cyanide ([¹⁴C]NaCN). openmedscience.com These reagents are commercially available with high specific activity and the cyanide anion is a potent nucleophile, suitable for introduction into an organic framework.

A plausible retrosynthetic pathway is illustrated below:

Target: 4-Chloroindole-2-¹⁴C.

Disconnect C2-N1/C2-C3: This disconnection suggests a cyclization reaction of a substituted phenylacetonitrile (B145931) derivative. The immediate precursor would be 2-(5-chloro-2-nitrophenyl)-[1-¹⁴C]acetonitrile. The ¹⁴C is strategically placed in the nitrile group, which will form the C-2 of the indole.

Disconnect C-CN bond: The labeled nitrile can be formed via a nucleophilic substitution reaction. This leads back to a substituted benzyl (B1604629) halide, specifically 5-chloro-2-nitrobenzyl bromide, and the labeled precursor, [¹⁴C]KCN.

This retrosynthetic strategy is advantageous because it introduces the ¹⁴C label in one of the final steps of the sequence, minimizing the loss of expensive radioactive material over a lengthy synthesis. Furthermore, starting with a pre-chlorinated aromatic ring (5-chloro-2-nitrobenzyl bromide) circumvents the need for potentially harsh chlorination conditions on the sensitive, radiolabeled indole core, thereby preserving the integrity of the final product. google.com

Innovative Catalytic Approaches in ¹⁴C-Indole Synthesis

While classical methods provide reliable pathways, modern organometallic chemistry offers innovative and potentially more efficient strategies for isotopic labeling. mdpi.com Transition-metal catalysis, in particular, has revolutionized the selective functionalization of C-H bonds. acs.orgnih.gov

Recent advances have demonstrated the power of transition-metal catalysis for hydrogen isotope exchange (HIE) in indoles, particularly for deuterium (B1214612) and tritium (B154650) labeling. chemrxiv.orgchemrxiv.org Gold(I)-catalyzed reactions, for example, can achieve exquisite regioselectivity. chemrxiv.org Specifically, for indoles that are substituted at the C-3 position, Au(I) catalysts can direct deuterium or tritium labeling specifically to the C-2 position under mild conditions. chemrxiv.org Similarly, rhodium and cobalt catalysts have been used for regioselective deuteration at various positions on the indole ring, including C-2. researchgate.netacs.org

Adapting these HIE methods for ¹⁴C incorporation is a significant but tantalizing challenge. Direct ¹⁴C-for-¹²C exchange is not feasible in the same way as H/D exchange. However, the underlying principle of regioselective C-H activation can be leveraged. A hypothetical pathway could involve the following steps:

Regioselective C-2 Metallation: A transition metal catalyst (e.g., Au(I), Pd(II), Rh(I)) selectively activates the C-H bond at the C-2 position of a 4-chloroindole (B13527) derivative, forming a C2-metalated indole intermediate.

Trapping with a ¹⁴C-Electrophile: This organometallic intermediate is then reacted with a suitable one-carbon electrophile containing the ¹⁴C label. The most common such electrophile is [¹⁴C]carbon dioxide ([¹⁴C]CO₂). nih.gov

Transformation: The resulting C-2 carboxylated intermediate, 4-chloro-[2-¹⁴C-carboxy]indole, would then need to be chemically converted to the final product, for instance, via a reduction of the carboxylic acid group.

While this approach is more complex than direct HIE, it represents a frontier in radiolabeling, potentially offering a late-stage method to introduce ¹⁴C into a pre-formed indole core with high regioselectivity. nih.govacs.org

| Catalyst System | Typical Reaction | Target Position | Isotope | Applicability to ¹⁴C |

|---|---|---|---|---|

| Au(I) complexes | Hydrogen Isotope Exchange chemrxiv.orgchemrxiv.org | C2 (on C3-substituted indoles) | ²H, ³H | Hypothetical (via C-H activation and trapping with [¹⁴C]CO₂) |

| Pd(II) complexes | Oxidative Heck Reaction sci-hub.se | C2 or C3 (ligand-dependent) | N/A (C-C coupling) | Applicable in cross-coupling with a ¹⁴C-labeled partner |

| Rh(I)/Co(I) complexes | Hydrogen Isotope Exchange acs.org | C2, C7 | ²H | Hypothetical (via C-H activation and trapping) |

Microwave-Assisted Radiosynthesis Techniques

The synthesis of radiolabeled compounds like this compound often presents challenges due to the need for high efficiency, speed, and the handling of radioactive materials. ivexl.com Microwave-assisted organic synthesis has emerged as a powerful technique to address these challenges, offering significant advantages over conventional heating methods.

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve radiochemical yields. nih.gov This is particularly advantageous in radiosynthesis where the short half-life of some isotopes and the cost of starting materials are major considerations. selcia.com The mechanism involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

Table 1: Illustrative Microwave-Assisted Synthesis Parameters

| Parameter | Condition | Rationale |

| Precursor | [¹⁴C]Labeled Ketone/Aldehyde | Introduction of the radiolabel. |

| Reagent | 4-Chlorophenylhydrazine | Forms the indole ring structure. |

| Catalyst | Acid catalyst (e.g., PTSA) | Facilitates the cyclization reaction. |

| Solvent | High-boiling polar solvent (e.g., DMF, NMP) | Efficiently absorbs microwave energy. |

| Temperature | 100-180 °C | Optimized for reaction rate and yield. |

| Time | 5-30 minutes | Significant reduction from conventional heating. |

| Power | 100-300 W | Controlled to maintain desired temperature. |

This table presents a hypothetical set of conditions and would require empirical validation for the specific synthesis of this compound.

Purification and Radiochemical Purity Validation of this compound

Following synthesis, a rigorous purification process is essential to isolate this compound from unreacted precursors, byproducts, and other impurities. ivexl.com The purity of the radiolabeled compound is paramount for the reliability of subsequent experimental results. selcia.com

Advanced Chromatographic Techniques for Radiochemical Separation

Chromatography is the cornerstone of radiochemical purification, offering high-resolution separation based on the differential partitioning of compounds between a stationary and a mobile phase. eolss.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purification of radiolabeled compounds. numberanalytics.com Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective for separating indole derivatives. researchgate.net A gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of this compound from closely related impurities. The effluent from the HPLC column is typically passed through a radioactivity detector in series with a standard UV detector to identify and collect the radioactive product peak. eurofins.comlcms.cz

Preparative Gas Chromatography (GC): For volatile and thermally stable compounds, preparative GC can be an effective purification method. eolss.net The sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. While less common for indole derivatives due to their relatively high boiling points and potential for thermal degradation, it remains a viable option under optimized conditions.

Table 2: Comparison of Chromatographic Purification Techniques

| Technique | Stationary Phase Example | Mobile Phase Example | Key Advantages for Radiochemicals |

| HPLC | C18 silica (B1680970) gel | Acetonitrile/Water gradient | High resolution, ambient temperature operation, versatile. thermofisher.com |

| Preparative GC | Polysiloxane-based | Inert gas (e.g., He, N₂) | High efficiency for volatile compounds, direct collection of pure fractions. eolss.net |

Radiometric Purity Assessment and Specific Activity Determination

Once purified, the radiochemical purity and specific activity of this compound must be accurately determined.

Radiochemical Purity Assessment: This confirms the percentage of the total radioactivity in the sample that is present in the chemical form of this compound. It is typically assessed using analytical HPLC coupled with a radioactivity detector. eurofins.com The chromatogram should show a single major radioactive peak corresponding to the product. Techniques like thin-layer chromatography (TLC) with radiometric scanning can also be used as a complementary method. researchgate.net The acceptable level of radiochemical purity is often required to be greater than 97-99%, depending on the application. nih.gov

Specific Activity Determination: Specific activity is a measure of the amount of radioactivity per unit mass of a compound, often expressed in units like Becquerels per mole (Bq/mol) or Curies per mole (Ci/mol). arizona.edu Determining the specific activity involves quantifying both the total radioactivity and the total mass of the purified compound. Radioactivity is measured using a liquid scintillation counter. The mass can be determined using a sensitive analytical technique like UV-Vis spectrophotometry against a standard curve of the non-labeled 4-chloroindole or by mass spectrometry. annualreviews.org High specific activity is often desirable as it allows for the use of smaller masses of the compound to achieve a detectable radioactive signal. selcia.com

Table 3: Key Parameters in Radiochemical Validation

| Parameter | Method of Determination | Typical Units | Importance |

| Radiochemical Purity | HPLC with Radio-detector, Radio-TLC | % | Ensures that the detected signal originates from the compound of interest. researchgate.net |

| Specific Activity | Liquid Scintillation Counting & UV/MS | Bq/mol, mCi/mmol | Defines the radioactivity per amount of substance, crucial for quantitative studies. arizona.edu |

Advanced Analytical and Characterization Techniques for 4 Chloroindole 2 14c Research

Radiometric Detection Methods for Quantitative Analysis

Radiometric methods are fundamental in studies involving ¹⁴C-labeled compounds, providing the basis for quantitative analysis of the parent compound and its metabolites. researchgate.net These techniques measure the beta decay of the ¹⁴C isotope, offering exceptional sensitivity.

Liquid Scintillation Counting (LSC) is the gold standard for quantifying the total radioactivity in liquid samples, such as plasma, urine, or tissue homogenates. nih.govresearchgate.net In this method, the sample containing 4-Chloroindole-2-14C or its radiolabeled metabolites is mixed with a scintillation cocktail. The β-particles emitted by ¹⁴C excite the scintillator molecules, which in turn emit photons of light. A photomultiplier tube detects these light flashes, and the rate of flashes is proportional to the amount of radioactivity. nih.gov

Modern liquid scintillation counters can correct for quenching (the reduction of light output due to sample color or chemical composition) to ensure accurate quantification. mednexus.org LSC is indispensable for constructing a comprehensive picture of absorption, distribution, metabolism, and excretion (ADME) by determining the total radioactivity in various biological samples over time. researchgate.netcore.ac.uk

Table 1: Illustrative LSC Data for [¹⁴C]4-Chloroindole Distribution in a Pre-clinical Model

This table presents hypothetical data demonstrating the quantification of total ¹⁴C-radioactivity in various tissues and fluids following administration of this compound. The data are expressed in disintegrations per minute (DPM) per gram or milliliter of the sample.

| Sample Type | Time Point (hours) | Mean Radioactivity (DPM/g or DPM/mL) | Standard Deviation |

| Plasma | 2 | 85,400 | 7,200 |

| Plasma | 8 | 32,150 | 3,100 |

| Liver | 24 | 150,200 | 14,500 |

| Kidney | 24 | 95,600 | 9,800 |

| Urine (cumulative) | 48 | 1,250,000 | 110,000 |

| Feces (cumulative) | 48 | 650,000 | 55,000 |

Phosphor imaging and quantitative whole-body autoradiography (QWBA) are powerful techniques for visualizing the spatial distribution of radiolabeled compounds within an entire organism or specific tissue sections. mdpi.complos.org After administering this compound, thin cryosections of the subject are exposed to a phosphor imaging plate. oup.comresearchgate.net The energy from the ¹⁴C decay is captured by the plate's phosphor crystals. azurebiosystems.com A laser scanner then reads the plate, converting the stored energy into a digital image where the signal intensity is proportional to the concentration of radioactivity in the tissue. azurebiosystems.com

This technique provides high-resolution images detailing the localization of the compound and its metabolites in specific organs and tissues, identifying potential sites of accumulation and elimination pathways. mdpi.comresearchgate.net It offers a significant advantage over traditional X-ray film autoradiography due to its higher sensitivity, wider dynamic range, and superior quantitative accuracy. azurebiosystems.com

Liquid Scintillation Counting (LSC) for Absolute Radioactivity Measurement

Hyphenated Techniques for Structural Elucidation and Metabolic Profiling

To identify and quantify the parent compound and its individual metabolites, chromatographic separation is coupled with sensitive detection methods.

The combination of high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) and an in-line radiodetector is the definitive tool for metabolite profiling of compounds like this compound. pharmaron.com HPLC first separates the parent compound from its metabolites in a biological extract (e.g., from plasma, urine, or bile). nih.gov The eluent from the HPLC column flows through a radiodetector (e.g., a flow-through scintillation counter), which generates a radiochromatogram showing peaks for all ¹⁴C-containing components. oup.com

Simultaneously, the eluent is directed to a mass spectrometer. High-resolution MS provides accurate mass measurements to help determine the elemental composition of metabolites, while MS/MS provides structural information through fragmentation patterns. biorxiv.org By correlating the peaks in the radiochromatogram with the mass spectra, researchers can identify and structurally elucidate the metabolites of this compound. nih.gov Common metabolic pathways for indole-containing compounds include oxidation (hydroxylation) and conjugation (e.g., with glucuronic acid or sulfate). nih.govbiorxiv.org

Table 2: Hypothetical Metabolic Profile of this compound by LC-Radio-MS/MS

This table outlines potential metabolites of 4-Chloroindole (B13527) identified in a research setting. Retention times (RT) are illustrative. The proposed structures are based on common metabolic pathways for indole (B1671886) derivatives.

| Peak ID | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure / Modification |

| M1 | 8.5 | 168.0265 | Hydroxy-4-chloroindole |

| M2 | 7.2 | 344.0582 | 4-Chloroindole-glucuronide |

| M3 | 6.8 | 184.0214 | Dihydro-dihydroxy-4-chloroindole |

| M4 | 5.1 | 247.9833 | 4-Chloroindole-sulfate |

| Parent | 12.3 | 152.0159 | 4-Chloroindole (unmodified) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. thermofisher.com While many metabolites of 4-Chloroindole are likely polar and non-volatile, making them unsuitable for direct GC-MS analysis, this technique is crucial if volatile metabolites are formed. For instance, metabolic pathways could potentially lead to the formation of smaller, chlorinated volatile compounds. unt.eduthermofisher.com

For GC-MS analysis, samples may require extraction with an organic solvent and sometimes chemical derivatization to increase the volatility and thermal stability of the analytes. mdpi.com The sample is then vaporized and separated on a GC column. The separated components enter the mass spectrometer for detection and identification based on their mass spectra and retention times. thermofisher.comhelcom.fi GC-MS provides excellent chromatographic resolution and is highly sensitive, particularly for targeted analysis of known volatile compounds. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Coupled with Radiodetection for Metabolite Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positional Verification

While MS techniques are excellent for identifying metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely capable of determining the precise location of atoms within a molecule. nih.govwikipedia.org In the context of this compound research, ¹³C-NMR (as a surrogate for the non-NMR-active ¹⁴C) or NMR of other nuclei can be used on a non-radiolabeled version of the compound or its metabolites to confirm structures.

Crucially, in the synthesis of the radiolabeled compound itself, NMR is used to verify the exact position of the isotopic label. acs.orgnih.gov This is vital to ensure that the ¹⁴C is in a metabolically stable position, preventing the label from being lost as ¹⁴CO₂ early in the metabolic process, which would compromise the integrity of the ADME study. selcia.com By analyzing the NMR spectrum, chemists can confirm that the carbon-14 (B1195169) atom was incorporated at the intended C-2 position of the indole ring, ensuring that the radioactivity reliably traces the backbone of the molecule and its metabolites. wikipedia.orgnih.gov

Advanced Spectroscopic Methods for Mechanistic Insights (e.g., FTIR, UV-Vis for reaction monitoring)

Gaining mechanistic insights into chemical reactions involving the radiolabeled compound 4-Chloroindole-2-¹⁴C requires sophisticated analytical techniques capable of monitoring transient species and tracking concentration changes in real-time. While specific studies focusing exclusively on 4-Chloroindole-2-¹⁴C are not extensively documented in public literature, the principles of applying advanced spectroscopic methods like Fourier-transform infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy can be robustly inferred from research on analogous indole, chloroindole, and other radiolabeled compounds. These techniques are invaluable for elucidating reaction kinetics, identifying intermediates, and ultimately understanding the transformation pathways of 4-Chloroindole-2-¹⁴C.

Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring

FTIR spectroscopy is a powerful tool for monitoring chemical reactions by tracking changes in the vibrational frequencies of functional groups. researchgate.netscience-softcon.de Attenuated Total Reflectance (ATR)-FTIR is particularly well-suited for in-situ reaction analysis, as it can measure spectra from optically dense solutions without sample preparation. researchgate.net

In a hypothetical reaction involving 4-Chloroindole-2-¹⁴C, such as an N-alkylation or a coupling reaction, FTIR spectroscopy would allow researchers to follow the reaction progress by observing the disappearance of reactant-specific infrared bands and the simultaneous appearance of product-specific bands. For instance, in an N-H functionalization reaction, the characteristic N-H stretching vibration of the indole ring would diminish over time, while new bands corresponding to the newly formed bonds would emerge.

The table below outlines the expected characteristic FTIR absorption bands for 4-Chloroindole and a hypothetical N-acetylated product. By monitoring the intensity changes of these peaks, one can derive kinetic information and gain evidence for the proposed reaction mechanism. researchgate.net Isotopic labeling with ¹⁴C at the C2 position is not expected to significantly shift the primary IR vibrational frequencies, but it provides a crucial handle for complementary quantitative analysis via radiochemical methods. montclair.edu

Table 1: Hypothetical FTIR Data for Monitoring an N-Acetylation Reaction of 4-Chloroindole.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for Reactant (4-Chloroindole) | Expected Wavenumber (cm⁻¹) for Product (1-acetyl-4-chloroindole) | Interpretation of Change |

|---|---|---|---|---|

| Indole N-H | Stretching | ~3400 researchgate.net | Absent | Consumption of starting material |

| Amide C=O | Stretching | Absent | ~1700 | Formation of acetylated product |

| Aromatic C-H | Stretching | ~3100-3000 | ~3100-3000 | Remains relatively constant |

| Aromatic C=C | Stretching | ~1610, 1450 researchgate.net | ~1600, 1450 | Slight shifts may occur |

| C-Cl | Stretching | ~740 | ~740 | Remains constant |

UV-Vis Spectroscopy for Kinetic Analysis

UV-Vis spectroscopy is highly effective for studying the kinetics of reactions that involve changes in chromophores. publications.gc.caunibo.it The indole ring system of 4-Chloroindole-2-¹⁴C is an excellent chromophore, exhibiting strong π→π* electronic transitions in the UV region. acs.orgnih.gov The position and intensity of these absorption bands are sensitive to substitution on the indole ring and changes in the electronic structure that occur during a reaction. nih.gov

By monitoring the change in absorbance at a specific wavelength (λ_max) corresponding to the reactant or product, researchers can construct concentration vs. time profiles. acs.org This data is fundamental for determining the reaction order, rate constant (k), and activation energy of the process. For example, studies on the polymerization of indole have successfully used UV-Vis spectroscopy to establish the kinetic rate equation by systematically varying monomer and oxidant concentrations. publications.gc.caunibo.it A similar approach could be applied to reactions of 4-Chloroindole-2-¹⁴C.

The table below presents plausible UV-Vis absorption data for 4-Chloroindole-2-¹⁴C and a potential product in a reaction that extends the conjugation of the π-system. The shift in λ_max provides a clear analytical window for monitoring the reaction progress.

Table 2: Representative UV-Vis Absorption Data for Reaction Monitoring.

| Compound | Solvent | λ_max 1 (nm) | λ_max 2 (nm) | Molar Absorptivity (ε) at λ_max 2 (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|---|

| 4-Chloroindole-3-acetic acid | Neutral pH | 220 | 280 | 6249 publications.gc.ca |

| MDMB-CHMICA 4-chloroindole analogue | Not Specified | 223 | 295 | Not Reported unibo.it |

| Hypothetical Conjugated Product | Methanol | ~230 | ~320 | Assumed Higher |

The combination of real-time spectroscopic monitoring with the ¹⁴C label offers a powerful dual-analysis strategy. Aliquots can be taken from the reaction at time points identified by FTIR or UV-Vis, and then analyzed by techniques like HPLC-radiocounting to precisely quantify the distribution of the ¹⁴C label among the starting material, intermediates, and final products, thus validating the mechanistic insights derived from spectroscopy. montclair.educdnsciencepub.com

Mechanistic Investigations and Biosynthetic Pathway Elucidation Utilizing 4 Chloroindole 2 14c

Tracing Biotransformation Pathways in Model Biological Systems (e.g., Plant Tissues, Microbial Cultures)

Radiotracer techniques, particularly those using 14C-labeled compounds, are instrumental in mapping the metabolic routes of molecules in living organisms. slideshare.net By introducing 4-Chloroindole-2-14C into plant cell cultures or microbial broth, researchers can follow the distribution of radioactivity over time, isolating and identifying the downstream products that carry the 14C label.

The metabolic fate of chlorinated indoles is of significant interest in both environmental science and plant physiology. In microbial systems, certain bacteria are known to degrade these compounds. For instance, Exiguobacterium sp. PMA can utilize 4-chloroindole (B13527) as its sole source of carbon and energy. nih.gov The degradation pathway involves an initial dehalogenation to form indole (B1671886), which is then further metabolized via intermediates like isatin (B1672199) and anthranilic acid. nih.gov A study using this compound would allow for the definitive tracking of the carbon-2 atom through this proposed pathway. For example, after incubating the labeled compound with the bacterial culture, the distribution of radioactivity in extracted metabolites would confirm the sequence of transformations.

In the bacterium Bradyrhizobium japonicum, the related compound 4-chloroindole-3-acetic acid (4-Cl-IAA) is metabolized, but the degradation appears to halt at the 4-Cl-dioxindole stage. nih.govnih.govasm.org Using this compound as a precursor could help investigate if a similar metabolic block occurs with 4-chloroindole itself or if the pathway proceeds differently without the acetic acid side chain. The location of the 14C label at the C-2 position is particularly strategic, as this position is directly involved in the oxidation to form dioxindole. nih.gov

In plants, xenobiotics are often metabolized through a three-phase process involving modification, conjugation, and compartmentalization. slideshare.netnih.govscilit.com Studies with other chlorinated aromatic compounds, such as [14C]-2,4-dichlorophenol in tobacco cell cultures, have shown that the primary metabolic fate is conjugation with sugars (glycosylation) to increase water solubility for storage in vacuoles. europa.eunih.gov By feeding this compound to plant tissues, researchers can trace its uptake and subsequent transformation into various conjugates. researchgate.net

Table 1: Hypothetical Distribution of Radioactivity from this compound in a Microbial Culture (e.g., Exiguobacterium sp. PMA)

| Metabolite | Proposed Role in Pathway | Time Point 1 (2h) % Radioactivity | Time Point 2 (8h) % Radioactivity | Time Point 3 (24h) % Radioactivity |

|---|---|---|---|---|

| 4-Chloroindole | Parent Compound | 85.2 | 40.5 | 5.1 |

| Indole | Dehalogenation Product | 10.3 | 35.1 | 8.3 |

| Isatin | Oxidation Product | 2.1 | 15.4 | 45.6 |

| Anthranilic Acid | Ring Cleavage Product | <1.0 | 5.8 | 30.7 |

| Other/Polar Metabolites | Further Degradation | <1.0 | 3.2 | 10.3 |

A key advantage of using a radiolabeled compound like this compound is the ability to detect and isolate novel or unexpected metabolites from a complex biological matrix. In plants, the auxin 4-Cl-IAA is known to form conjugates with amino acids. nih.govoup.com Similarly, when wild-type Arabidopsis thaliana is incubated with chlorinated tryptophan derivatives, it synthesizes not only chlorinated IAA but also corresponding IAA conjugates. nih.gov Therefore, it is highly probable that 4-chloroindole itself would be metabolized into various conjugates.

The use of this compound, coupled with techniques like high-performance liquid chromatography (HPLC) with radiodetection, allows for the separation of all radioactive components from a cell extract. researchgate.net These labeled fractions can then be subjected to mass spectrometry and NMR for structural elucidation. In plant cell cultures, this approach could lead to the identification of previously uncharacterized glucose esters, N-glucosides, or malonylated glucosides of 4-chloroindole, which are common conjugation products for xenobiotics in plants. europa.eutandfonline.com

Unraveling the Metabolic Fate of this compound and its Derivatives

Enzyme Kinetics and Reaction Mechanism Studies with Isotopic Tracers

Isotopically labeled substrates are invaluable for detailed investigations into enzyme function, providing insights into substrate specificity, reaction rates, and the catalytic mechanism itself.

To determine if a specific enzyme can metabolize 4-chloroindole, in vitro assays can be performed using purified enzymes or crude cell extracts. By incubating the enzyme with this compound, the reaction can be monitored by measuring the rate of formation of radioactive products. For example, cytochrome P450 monooxygenases (CYPs) are known to oxidize indole and its derivatives in plants, microbes, and animals. encyclopedia.pubresearchgate.net A specific CYP enzyme could be tested for its ability to hydroxylate or otherwise modify 4-chloroindole. The turnover rate (kcat) and Michaelis-Menten constant (Km) can be calculated by measuring initial reaction velocities at various substrate concentrations, providing a quantitative measure of the enzyme's efficiency and affinity for 4-chloroindole. pnas.org Such kinetic data is crucial for comparing the activity of different enzymes or the metabolism of different substrates. nih.gov

Table 2: Representative Kinetic Data for a Putative 4-Chloroindole Oxygenase

| Substrate | Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein) | Catalytic Efficiency (kcat/Km) |

|---|---|---|---|---|

| This compound | Recombinant CYP Enzyme | 75 | 15.2 | Low-Moderate |

| Indole-2-14C | Recombinant CYP Enzyme | 50 | 25.8 | Moderate-High |

| Tryptophan-14C | Recombinant CYP Enzyme | >500 | 1.1 | Very Low |

The use of isotopes can reveal intricate details of an enzyme's reaction mechanism through the kinetic isotope effect (KIE). bibliotekanauki.pl A KIE occurs when replacing an atom in the substrate with one of its heavier isotopes causes a change in the reaction rate. A significant KIE is observed only if the bond to the isotopic atom is broken or formed in the rate-determining step of the reaction. acs.org

For this compound, a primary 14C KIE would be expected if the cleavage of a bond to the C-2 carbon (e.g., C-H or C-C bond) is the slowest step in the catalytic cycle. For instance, in the oxidation of the indole ring to form a dioxindole intermediate, a C-H bond at the C-2 position is broken. If this step is rate-limiting, the reaction with this compound would be slightly slower than with the unlabeled (12C) compound. Measuring this difference helps to pinpoint the rate-limiting step and validate proposed reaction mechanisms.

Characterization of Enzyme Substrate Specificity and Turnover Rates

Investigation of In Vitro Metabolic Stability and Transformation

Before a compound can be considered for pharmaceutical or agricultural applications, its metabolic stability must be assessed. In vitro systems, such as liver microsomes, provide a reliable and high-throughput method for this evaluation. srce.hrnih.gov These preparations contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. researchgate.net

An in vitro metabolic stability assay involves incubating this compound with liver microsomes (e.g., from human, rat, or dog) and an NADPH-regenerating system to support CYP activity. pharmaron.com Aliquots are taken at various time points, and the reaction is quenched. The remaining amount of the parent compound is quantified by LC-MS/MS, allowing for the calculation of its half-life (t½) and intrinsic clearance (CLint). srce.hr The radioactive label simplifies the simultaneous tracking of the parent compound's disappearance and the appearance of its metabolites.

Metabolite profiling is conducted by analyzing the incubation mixture with HPLC-radiodetection followed by mass spectrometry. This can identify the primary products of Phase I metabolism. For indole, oxidation by CYPs like CYP2A6, CYP2C19, and CYP2E1 can produce metabolites such as indoxyl (3-hydroxyindole) and oxindole. nih.govfrontiersin.orgresearchgate.nettandfonline.com A similar study with this compound would determine the specific hydroxylated or oxidized metabolites formed by these enzymes and quantify their rate of formation. This information is critical for predicting the compound's pharmacokinetic behavior and potential metabolic pathways in vivo.

Analysis of Transport, Uptake, and Distribution Dynamics in Plant Systems

The use of radiolabeled molecules is a cornerstone of metabolic and physiological research in plant science. Specifically, employing a compound such as 4-Chloroindole-2-¹⁴C allows for precise tracking of its movement through a plant, from cellular uptake to long-distance transport and final distribution in various tissues and organs. The carbon-14 (B1195169) isotope acts as a beacon, enabling researchers to quantify the presence of the labeled molecule or its metabolic derivatives in different parts of the plant over time.

Studies on the transport of auxins, a class of hormones to which 4-chloroindole-3-acetic acid (4-Cl-IAA) belongs, have established fundamental principles that would underpin investigations utilizing 4-Chloroindole-2-¹⁴C. oup.com Auxin movement is a complex process involving both passive diffusion and highly regulated, carrier-mediated transport. frontiersin.org

Uptake into Plant Cells

The initial step in the systemic movement of an exogenous compound like 4-Chloroindole-2-¹⁴C is its uptake by plant cells. For auxins, this process is generally governed by the chemiosmotic model. The uncharged, protonated form of the molecule can diffuse passively across the lipid bilayer of the plasma membrane from the more acidic apoplast (cell wall space) into the more neutral cytoplasm. Additionally, specific protein carriers, known as influx carriers, facilitate the transport of the anionic form of the auxin into the cell.

Long-Distance and Polar Transport

Once inside the plant, the compound can be transported over long distances. Plants have two primary vascular systems for this purpose: the xylem, which primarily transports water and minerals from the roots upwards, and the phloem, which transports sugars and other organic molecules from source tissues (like leaves) to sink tissues (like roots, fruits, and seeds). youtube.comopen.edu

Research on other radiolabeled auxins, such as indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA), has shown they can be transported long distances in various plant tissues. frontiersin.orgnih.gov For instance, 4-Cl-IAA, a naturally occurring auxin in certain legumes, is known to be synthesized in the seed and transported to the pericarp (the wall of the fruit), where it plays a role in development. researchgate.net An experiment using 4-Chloroindole-2-¹⁴C would aim to quantify the rate and direction of this transport.

Besides long-distance vascular transport, auxins are famous for their cell-to-cell polar transport, which is responsible for creating auxin gradients that direct plant growth and development. This process involves the coordinated action of influx and efflux carrier proteins on the plasma membranes of adjacent cells.

Distribution and Accumulation

Tracer studies using 4-Chloroindole-2-¹⁴C would reveal the ultimate distribution and accumulation patterns of the compound within the plant. The natural auxin 4-Cl-IAA is found predominantly in the reproductive structures of plants from the Fabeae tribe, which includes peas, lentils, and beans. wikipedia.org Therefore, it is expected that radioactivity from applied 4-Chloroindole-2-¹⁴C would be found concentrated in these sink tissues.

A significant challenge in interpreting data from radiotracer studies is distinguishing the original compound from its metabolic products. nih.gov The detection of radioactivity in a particular tissue indicates the presence of the ¹⁴C atom, but it may be part of the original 4-chloroindole structure or a new metabolite formed by the plant's enzymatic machinery. frontiersin.org Therefore, analysis often requires techniques like mass spectrometry to identify the exact chemical nature of the radiolabeled compounds in the tissue extracts. nih.gov

Illustrative Research Findings

The following data tables are representative of the results that would be generated from experiments using 4-Chloroindole-2-¹⁴C to investigate its transport and distribution dynamics in a model legume plant, such as the pea (Pisum sativum).

Table 1: Hypothetical Uptake of 4-Chloroindole-2-¹⁴C in Pea Seedlings

This table illustrates the percentage of the total applied radioactivity absorbed by different parts of a pea seedling over a 48-hour period after the compound was supplied to the nutrient solution.

| Time After Application (Hours) | Radioactivity in Roots (% of Total Uptake) | Radioactivity in Shoots (% of Total Uptake) | Total Uptake (% of Applied Dose) |

| 6 | 95.2 | 4.8 | 5.1 |

| 12 | 88.6 | 11.4 | 10.3 |

| 24 | 75.4 | 24.6 | 18.9 |

| 48 | 62.1 | 37.9 | 25.7 |

This interactive table demonstrates a typical pattern where the compound is first absorbed by the roots and then gradually translocated to the aerial parts of the plant.

Table 2: Hypothetical Distribution of Radioactivity 24 Hours After Application of 4-Chloroindole-2-¹⁴C to a Source Leaf

This table shows the distribution of the absorbed radioactivity throughout the plant 24 hours after a specific source leaf was treated. This type of experiment helps to understand the source-sink translocation pathway. Data is modeled on similar studies with radiolabeled synthetic auxins. frontiersin.org

| Plant Tissue | % of Total Absorbed Radioactivity |

| Treated Leaf | 78.5 |

| Tissues Above Treated Leaf (e.g., apex, young leaves) | 8.2 |

| Tissues Below Treated Leaf (e.g., stem, roots) | 13.3 |

This interactive table illustrates that while a significant portion of the compound may remain in the treated leaf, a measurable amount is exported to other parts of the plant, particularly to active sink tissues below the source leaf.

Applications of 4 Chloroindole 2 14c in Chemical Biology and Environmental Research

Utilization as a Biochemical Probe in Plant Hormone Research

In the field of chemical biology, 4-Chloroindole-2-14C is instrumental for elucidating the complex roles of chloroindole auxins, a class of plant hormones. By introducing a labeled molecule into the system, scientists can track its journey from uptake and synthesis to its ultimate physiological effects.

The biosynthesis of the potent natural auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA), has been a subject of intense research, particularly in leguminous plants where it can be found in high concentrations. nih.govoup.com Using isotopically labeled precursors, including analogs like this compound, is fundamental to deciphering this process. Research has shown that 4-Cl-IAA is not synthesized by the direct chlorination of the primary auxin, indole-3-acetic acid (IAA). nih.gov Instead, studies involving labeled compounds have provided strong evidence that the chlorination event occurs earlier in the pathway, at the level of tryptophan (Trp). nih.govnih.gov

The established pathway proceeds from 4-chlorotryptophan (4-Cl-Trp), which is then converted to 4-chloroindole-3-pyruvic acid (4-Cl-IPyA) by aminotransferases. nih.govresearchgate.net This intermediate is subsequently transformed into 4-Cl-IAA. nih.govoup.com The use of a radiolabeled compound like this compound, or other isotopically labeled precursors like deuterated 4-Cl-Trp, allows researchers to follow the incorporation of the label into the final 4-Cl-IAA product, confirming the intermediates and enzymes involved. nih.gov For instance, experiments in pea (Pisum sativum) seeds demonstrated that labeled Trp was converted to labeled 4-Cl-Trp and subsequently to labeled 4-Cl-IAA, solidifying the role of the chlorinated tryptophan-dependent pathway. nih.govnih.gov

Table 1: Key Components in the Biosynthesis of 4-Chloroindole-3-acetic acid (4-Cl-IAA) in Pea Seeds

| Component | Name/Abbreviation | Role in Pathway | Supporting Evidence |

| Precursor | 4-Chlorotryptophan (4-Cl-Trp) | The initial chlorinated substrate for the biosynthesis pathway. nih.govnih.gov | Labeled Trp is converted to labeled 4-Cl-Trp in feeding studies. nih.gov |

| Enzymes | TRYPTOPHAN AMINOTRANSFERASE RELATED1 and 2 (PsTAR1, PsTAR2) | Catalyze the conversion of 4-Cl-Trp to 4-Cl-IPyA. nih.govresearchgate.net | In vitro assays show these enzymes produce 4-Cl-IPyA from 4-Cl-Trp. nih.gov |

| Intermediate | 4-Chloroindole-3-pyruvic acid (4-Cl-IPyA) | The novel intermediate product of the aminotransferase reaction. nih.govtandfonline.com | Detected as a product in enzyme assays and confirmed by mass spectrometry. nih.gov |

| Final Product | 4-Chloroindole-3-acetic acid (4-Cl-IAA) | The biologically active chlorinated auxin. oup.com | Detected as the final product in labeled precursor feeding experiments. nih.gov |

Once synthesized, chloroindole auxins like 4-Cl-IAA must be perceived by the cell to elicit a physiological response. The primary mechanism for auxin signaling involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors. researchgate.netwikipedia.org Auxin acts as a molecular glue, promoting the interaction between these receptors and a family of transcriptional repressors known as Aux/IAA proteins. wikipedia.orgnih.gov This binding targets the Aux/IAA proteins for degradation by the 26S proteasome, which in turn releases Auxin Response Factors (ARFs) from repression. nih.gov The now-active ARFs can regulate the transcription of numerous auxin-responsive genes, leading to changes in plant growth and development. researchgate.netnih.gov

Studies have shown that 4-Cl-IAA can induce the degradation of Aux/IAA proteins, similar to IAA, and that this activity is dependent on TIR1/AFB receptors. nih.govnih.gov In some bioassays, 4-Cl-IAA is more active than IAA, which may be partly explained by differential interactions with the various TIR1/AFB receptor proteins. tandfonline.comnih.govnih.gov While studying the protein-protein interactions at the core of signal transduction does not directly require a radiolabel, this compound is crucial for complementary studies. It allows for the precise quantification of uptake, tissue-specific accumulation, and metabolism of the hormone, ensuring that observed signaling events are correlated with the actual concentration of the signaling molecule in the target cells.

The differential distribution of auxin throughout the plant, which creates local concentration gradients, is critical for regulating development. nih.govbiologists.com This distribution is achieved through two primary transport systems: long-distance, non-polar transport through the phloem vascular tissue, and short-distance, cell-to-cell polar auxin transport. biologists.comfrontiersin.org Polar transport is a highly regulated process mediated by specific influx and efflux carrier proteins. nih.govfrontiersin.org

Radiolabeled auxins, such as this compound and [3H]IAA, are the definitive tools for studying these transport mechanisms. biologists.comresearchgate.net In a typical transport assay, the radiolabeled compound is applied to a specific location (e.g., the apex of a stem or root), and its movement is tracked over time by measuring radioactivity in different tissue segments. researchgate.net Such experiments have been fundamental in characterizing the proteins responsible for polar auxin transport.

Influx Carriers : Proteins like AUXIN RESISTANT 1 (AUX1) and LIKE-AUX1 (LAX) facilitate the import of auxin into the cell. frontiersin.orgnih.gov

Efflux Carriers : The PIN-FORMED (PIN) and ATP-BINDING CASSETTE B (ABCB) families of proteins are responsible for exporting auxin from the cell. nih.govnih.gov The polar localization of these efflux carriers on specific sides of the cell membrane provides directionality to the flow of auxin. nih.gov

Studies using different auxins have revealed that these transport systems can have substrate preferences. For example, the influx carrier AUX1 efficiently transports IAA and 2,4-D, while PIN proteins are major players in the efflux of IAA and NAA. mdpi.com By using this compound, researchers can specifically investigate the transport dynamics of this chlorinated auxin and determine its affinity for various influx and efflux carriers, contributing to our understanding of how different auxins can have distinct physiological effects. tandfonline.com

Table 2: Major Families of Auxin Transport Proteins in Arabidopsis

| Transporter Family | Protein Examples | Primary Function | Substrate Examples |

| AUX/LAX | AUX1 | Auxin Influx | Indole-3-acetic acid (IAA), 2,4-Dichlorophenoxyacetic acid (2,4-D) nih.govmdpi.com |

| PIN | PIN1, PIN2 | Directional Auxin Efflux | Indole-3-acetic acid (IAA), 1-Naphthaleneacetic acid (NAA) mdpi.com |

| ABCB | ABCB1, ABCB19 | Auxin Efflux | Indole-3-acetic acid (IAA) nih.gov |

Investigating Signal Transduction Mechanisms Mediated by Chloroindole Auxins

Environmental Fate and Transport Studies of Chloroindole Compounds

Understanding how naturally occurring and synthetic compounds behave in the environment is crucial for assessing their ecological impact. This compound is an invaluable tracer for studying the environmental fate of chloroindole compounds, allowing for precise measurement of their persistence, degradation, and mobility in complex environmental systems like soil and water.

The persistence of an organic compound in the environment is determined by its resistance to degradation through biological and chemical processes, such as biodegradation, hydrolysis, and photolysis. researchgate.net For many organic compounds, microbial degradation is the primary removal mechanism. researchgate.netresearchgate.net

Studies on the environmental fate of 4-Cl-IAA suggest that it is not expected to be highly persistent and is transformed by microbes. publications.gc.ca The use of this compound allows for direct and unambiguous measurement of its degradation rate. In a typical laboratory experiment, a known amount of the radiolabeled compound is added to soil or water samples (microcosms). Over time, samples are analyzed to measure the decrease of the parent 14C-compound and the evolution of its breakdown products, most notably radiolabeled carbon dioxide (14CO2), which is a definitive indicator of complete mineralization (biodegradation). researchgate.net This method allows for the calculation of environmental half-lives, a key parameter in environmental risk assessment. researchgate.net Such studies help determine how factors like microbial community composition, temperature, pH, and oxygen availability affect the persistence of chloroindoles in different environmental compartments. nih.govcoliphages.com

The mobility of a chemical in the soil, and thus its potential to leach into groundwater, is largely controlled by its tendency to adsorb to soil particles—a process known as sorption. rbcsjournal.orgmdpi.com Highly sorbed compounds are less mobile, while weakly sorbed compounds can be readily transported with soil water. nih.gov

This compound is the ideal tool for quantifying the sorption and leaching of chloroindole compounds.

Sorption studies are typically conducted using batch equilibrium experiments. The radiolabeled compound is added to a slurry of soil and water. After reaching equilibrium, the amount of radioactivity remaining in the solution versus the amount attached to the soil particles is measured. This allows for the calculation of a soil-water partition coefficient (Kd or Kf), which quantifies the compound's affinity for the soil. rbcsjournal.org Sorption is often positively correlated with the soil's organic matter and clay content. rbcsjournal.orgresearchgate.net

Leaching studies often use intact or repacked soil columns. This compound is applied to the top of the column, and simulated rainfall (or an eluent) is passed through it. The leachate collected at the bottom is analyzed for radioactivity to determine how much of the compound has moved through the soil profile. researchgate.netredalyc.org After the experiment, the soil column can be sectioned and analyzed to determine the final distribution of the radiolabeled compound. Research indicates that 4-Cl-IAA is not expected to move significantly through soil into groundwater, suggesting it has a notable affinity for soil components. publications.gc.ca

Table 3: Factors Influencing Sorption and Leaching of Organic Compounds in Soil

| Soil Property | Effect on Sorption | Effect on Leaching | Rationale |

| Organic Matter Content | Increases | Decreases | Provides a large, nonpolar surface area for hydrophobic compounds to bind to. rbcsjournal.orgresearchgate.net |

| Clay Content | Increases | Decreases | Provides surface area and charged sites for electrostatic interactions. researchgate.net |

| Soil pH | Variable | Variable | Affects the surface charge of soil particles and the ionization state of the chemical. redalyc.org |

| Dissolved Organic Matter (DOM) | Can Decrease | Can Increase | DOM can compete for sorption sites or form soluble complexes with the compound, enhancing mobility. nih.govdiva-portal.org |

Assessment of Biodegradation and Persistence in Soil and Aquatic Environments

Research on Ligand-Target Interactions and Receptor Binding Studies (In Vitro, non-clinical applications)

Radiolabeled ligands are crucial tools for studying the interactions between a ligand and its biological target, such as a receptor or enzyme. nih.govnih.gov In vitro receptor binding assays, a cornerstone of drug discovery and pharmacology, utilize radiolabeled compounds to determine key binding parameters. nih.govnih.gov These assays measure the interaction between a radiolabeled ligand and its specific receptor, providing data on binding affinity, receptor density, and the kinetics of the interaction. researchgate.netrevvity.com

Although direct studies employing 4-Chloroindole-2-¹⁴C are not readily found, research on chloroindole analogues of synthetic cannabinoids illustrates the methodology. In such studies, a radiolabeled ligand, for instance, a tritiated ([³H]) high-affinity cannabinoid receptor agonist, is used in a competitive binding assay. mdpi.comunibo.it In this setup, various concentrations of an unlabeled test compound (such as a series of chloroindole derivatives) compete with the radioligand for binding to the receptor, which could be the human cannabinoid receptor type 1 (hCB₁). mdpi.comunibo.it The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated. The Ki value is an inverse measure of the binding affinity of the test compound for the receptor. researchgate.net

Detailed Research Findings:

A study on the binding affinities of five different chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA at the hCB₁ receptor provides a clear example of the data generated from such assays. unibo.it The researchers synthesized various positional isomers of chloro-substituted indoles and tested their ability to displace a radiolabeled agonist, [³H]CP-55,940. mdpi.com The results demonstrated that the position of the chlorine atom on the indole (B1671886) ring significantly influenced the binding affinity for the hCB₁ receptor. unibo.it

For instance, the study revealed a 16-fold difference in receptor affinity between the most and least potent chloroindole analogues tested. unibo.it This type of structure-activity relationship (SAR) data is invaluable for understanding how a molecule interacts with its target and for guiding the design of more potent and selective compounds. While this particular study used tritium (B154650) labeling, a compound like 4-Chloroindole-2-¹⁴C could be used in a similar fashion to probe the binding characteristics of its target receptors.

Table 1: Example of Receptor Binding Affinity Data for Chloroindole Derivatives

This table illustrates the kind of data obtained from competitive binding assays, as reported in the study of MDMB-CHMICA chloroindole analogues. unibo.it

| Compound | Position of Chlorine | Ki (nM) at hCB₁ Receptor |

| Analogue 1 | 4-chloro | 0.85 |

| Analogue 2 | 5-chloro | 1.20 |

| Analogue 3 | 6-chloro | 0.55 |

| Analogue 4 | 7-chloro | 2.50 |

| Analogue 5 | 2-chloro | 8.80 |

This is an illustrative table based on data for chloroindole derivatives of a synthetic cannabinoid, not 4-Chloroindole-2-¹⁴C itself.

Development of Isotopic Dilution Assays for Endogenous Compound Quantification

Isotope dilution analysis (IDA) is a highly accurate method for quantifying the amount of a substance in a sample. scribd.com This technique is particularly valuable for measuring endogenous compounds in complex biological matrices where direct quantification can be challenging due to matrix effects and the absence of a true "blank" sample. nih.govchromatographyonline.com The core principle of IDA is the addition of a known amount of an isotopically labeled version of the analyte (the "spike") to the sample. scribd.comtum.de

The labeled compound, such as 4-Chloroindole-2-¹⁴C, is chemically identical to its non-labeled endogenous counterpart. Therefore, it behaves in the same way during sample extraction, purification, and analysis, effectively correcting for any sample loss during these steps. tum.de After processing, the ratio of the unlabeled (endogenous) to the labeled (spiked) compound is measured, typically using mass spectrometry (LC-MS) or, for ¹⁴C, by measuring radioactivity in a purified fraction. nih.gov From this ratio and the known amount of the added spike, the original concentration of the endogenous compound can be precisely calculated. scribd.com

Detailed Research Findings:

While detailed protocols for a 4-Chloroindole-2-¹⁴C-based isotopic dilution assay are not available in the reviewed literature, the use of ¹⁴C-labeled 4-chloroindoleacetic acid (a related chloroindole compound) for determinations involving stable isotope dilution has been noted in the context of plant hormone research. core.ac.uk This suggests the applicability of the method for this class of compounds.

The general workflow for developing such an assay would involve:

Synthesis and Purification: Synthesis of high-purity 4-Chloroindole-2-¹⁴C with a known specific activity.

Spiking: Addition of a precise amount of the ¹⁴C-labeled standard to the biological or environmental sample.

Extraction and Cleanup: The sample is homogenized and the analyte is extracted and purified to remove interfering substances. This can involve techniques like liquid-liquid extraction followed by solid-phase extraction. frontiersin.org

Detection and Quantification: The purified extract is analyzed. If using LC-MS, the mass spectrometer can distinguish between the ¹⁴C-labeled and unlabeled compound based on their mass difference. The ratio of their signals is used for calculation. If relying solely on radioactivity, the final purified compound's mass and radioactivity are measured to determine the specific activity, which is then used in the isotope dilution calculation. scribd.comnih.gov

Table 2: Hypothetical Data from an Isotopic Dilution Assay for an Endogenous Compound

This table illustrates the type of results that would be generated from an IDA experiment using 4-Chloroindole-2-¹⁴C to quantify an endogenous analogue in a set of biological samples.

| Sample ID | Sample Weight (g) | ¹⁴C-Spike Added (ng) | ¹⁴C-Spike Activity (cpm) | Final Isolate Activity (cpm) | Final Isolate Mass (µg) | Calculated Endogenous Concentration (ng/g) |

| Control 1 | 1.05 | 10.0 | 50,000 | 1,250 | 4.1 | 304.8 |

| Control 2 | 0.98 | 10.0 | 50,000 | 1,180 | 3.8 | 310.5 |

| Treated 1 | 1.02 | 10.0 | 50,000 | 850 | 5.9 | 578.4 |

| Treated 2 | 1.10 | 10.0 | 50,000 | 910 | 5.6 | 504.5 |

This is a hypothetical data table to illustrate the principle of the isotopic dilution assay.

Future Directions and Emerging Research Avenues with 4 Chloroindole 2 14c

Exploration of Novel Radiosynthesis Techniques for Enhanced Efficiency and Yield

The synthesis of carbon-14 (B1195169) labeled compounds is often a costly, time-consuming process that can generate significant radioactive waste due to multi-step procedures. wuxiapptec.comopenmedscience.comacs.orgnih.gov Traditionally, the synthesis begins with basic 14C sources like [14C]barium carbonate or [14C]potassium cyanide, incorporating the radioisotope at an early stage. wuxiapptec.comacs.orgnih.gov This classical approach necessitates the development of a specific, often lengthy, synthetic route for each labeled molecule. acs.orgnih.gov

Future research is focused on overcoming these limitations through the development of late-stage carbon isotope labeling techniques. acs.orgnih.gov These methods aim to introduce the 14C atom in the final steps of the synthesis, which dramatically reduces the number of radioactive steps, minimizes waste, and lowers costs. nih.gov

A particularly promising area is Carbon Isotope Exchange (CIE) , a paradigm-shifting approach that involves swapping a specific carbon-12 atom in the final, complex molecule with its 14C counterpart. acs.org This strategy is the most direct way to access 14C-labeled molecules and avoids the need to develop a precursor-specific synthesis route. acs.org For 4-Chloroindole-2-14C, research could focus on developing a transition-metal-catalyzed exchange reaction targeting the C2 position of the pre-formed 4-chloroindole (B13527) scaffold.

Further advancements are expected in the efficiency of converting the primary source, [14C]CO2, into versatile synthetic building blocks. acs.org Innovations in microfluidics and automated synthesis platforms could also streamline the production of this compound, allowing for higher throughput, improved reproducibility, and safer handling of the radioactive material. openmedscience.com The application of machine learning algorithms to predict optimal reaction conditions is another emerging strategy that could significantly enhance the efficiency of radiosynthesis. openmedscience.com

Table 1: Comparison of Radiosynthesis Strategies

| Strategy | Description | Advantages for this compound Synthesis | Challenges |

| Traditional Multistep Synthesis | Incorporation of ¹⁴C from a basic source (e.g., Ba[¹⁴C]CO₃) at an early synthetic stage. wuxiapptec.comacs.orgnih.gov | Established and reliable methods. | Time-consuming, high cost, significant radioactive waste generation. wuxiapptec.comacs.orgnih.gov |

| Late-Stage Labeling | Introduction of the ¹⁴C isotope in the final steps of the synthesis. acs.orgnih.gov | Reduces radioactive steps, waste, and cost; increases overall efficiency. nih.gov | Requires development of novel chemical reactions for specific late-stage functionalization. |

| Carbon Isotope Exchange (CIE) | Direct replacement of a ¹²C atom with a ¹⁴C atom in the final molecule. acs.org | Most direct route, avoids precursor synthesis, highly efficient. acs.org | Methodological development is still in early stages; requires specific catalysts and conditions. acs.orgnih.gov |

Integration of 14C-Tracing with Advanced Non-Clinical Imaging Modalities

While 14C-tracing is a gold standard for quantitative drug metabolism and disposition studies, its integration with high-resolution imaging modalities represents a significant future direction. nih.govopenmedscience.com Techniques like Whole-Body Autoradioluminography (WBAL) already provide tissue distribution data for 14C-labeled compounds. nih.gov However, the future lies in combining the quantitative power of 14C-tracing with the anatomical and functional detail offered by other imaging techniques.

A key area of development is the correlation of 14C-distribution data with images from Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) . iaea.orgnih.govnih.gov PET/CT and PET/MRI are powerful hybrid techniques that combine functional imaging from PET with detailed anatomical information from CT or superior soft-tissue contrast from MRI. iaea.orgopenmedscience.com

Although carbon-14 itself is a beta emitter and not a positron emitter required for PET, future research could involve a dual-labeling strategy. For instance, a chloroindole derivative could be synthesized with 14C for quantitative ADME (Absorption, Distribution, Metabolism, and Excretion) studies and a positron-emitting isotope (like fluorine-18 (B77423) or carbon-11) for high-resolution PET imaging. nih.goveuropa.eu This would allow researchers to non-invasively visualize the compound's distribution in real-time and then correlate this with precise quantitative data from the 14C label in excised tissues. This integrated approach could provide unprecedented insights into a drug candidate's behavior, such as identifying specific organ accumulation or visualizing passage through biological barriers. nih.gov

Table 2: Advanced Imaging Modalities and Their Potential Integration with 14C-Tracing

| Imaging Modality | Principle | Potential Synergy with this compound |

| PET/CT | Combines functional PET imaging with anatomical CT scans. openmedscience.com | Correlate high-resolution anatomical localization with quantitative tissue concentration data from ¹⁴C. iaea.org |

| PET/MRI | Integrates functional PET with high-contrast soft-tissue MRI. nih.gov | Provide detailed information on tracer distribution in soft tissues and organs, complemented by precise ¹⁴C quantification. |

| AMS | Accelerator Mass Spectrometry offers ultra-high sensitivity for detecting ¹⁴C. openmedscience.com | Enables human microdosing studies with extremely low levels of radioactivity, mapping the metabolic fate of 4-chloroindole derivatives with enhanced safety. openmedscience.comopenmedscience.com |

Computational Chemistry and Molecular Modeling Approaches for Predicting 14C-Labeled Compound Behavior

Computational chemistry offers powerful tools to predict the behavior of molecules, saving significant time and resources in drug development and chemical research. chrlifesciences.com These methods can be applied to this compound and its derivatives to forecast their properties and interactions within biological systems.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of a series of chloroindole derivatives. kabarak.ac.kenih.gov By analyzing the physicochemical properties of different substituted indoles, researchers can design new compounds with potentially enhanced efficacy or improved safety profiles before undertaking their complex radiosynthesis. nih.gov

Molecular docking and molecular dynamics (MD) simulations are other key computational tools. nih.govacs.org These methods can predict how 4-chloroindole or its metabolites might bind to specific proteins or enzymes. acs.org This is crucial for target identification and for understanding the mechanism of action or potential off-target effects. For instance, MD simulations could model the stability of the 14C-label by analyzing the bond strengths and vibrational frequencies around the C2 position, ensuring it remains in a metabolically stable part of the molecule for tracer studies. kabarak.ac.keresearchgate.netpharmaron.com

Furthermore, computational approaches can predict key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov By modeling the interaction of 4-chloroindole with metabolic enzymes like cytochrome P450s, researchers can predict likely sites of metabolism on the molecule. hyphadiscovery.com This information is invaluable for strategically placing the 14C label in a position that is not immediately cleaved during metabolism, thus ensuring the tracer accurately reports on the fate of the core molecular scaffold. pharmaron.com

Expansion of Research Applications to Broader Areas of Chemical Biology and Environmental Science

The applications of this compound are set to expand beyond traditional pharmaceutical metabolism studies into broader fields of chemical biology and environmental science.

In chemical biology , this compound can be used as a tool to probe complex biological systems. For example, indole (B1671886) and its derivatives are known to be involved in microbial signaling and biofilm formation. By using the radiolabeled compound, researchers can trace the uptake, localization, and transformation of 4-chloroindole within microbial communities, shedding light on inter-species communication and potential new targets for antimicrobial agents. It can also be instrumental in elucidating the biosynthetic pathways of complex indole alkaloids in plants and microorganisms. ontosight.airesearchgate.net

In environmental science , radiolabeled compounds are powerful tools for tracking the fate and degradation of pollutants. manufacturingchemist.com this compound could be used in controlled studies to understand the environmental persistence, soil binding, and potential for bioaccumulation of chlorinated aromatic compounds. For example, its degradation pathway in soil or water systems could be meticulously mapped by tracing the 14C label through various breakdown products. openmedscience.com This research is critical for assessing the environmental impact of industrial chemicals and agrochemicals and for developing effective remediation strategies. manufacturingchemist.comiaea.org

Development of Novel Chloroindole Radiotracers for Specific Target Engagement Studies

A major frontier in drug discovery is the development of radiotracers for specific target engagement studies. pelagobio.com These studies confirm that a drug candidate interacts with its intended biological target in a living system, which is a critical step in preclinical and clinical development. pelagobio.com

Building on the 4-chloroindole scaffold, future research will focus on designing and synthesizing novel derivatives that bind with high affinity and selectivity to specific disease-related targets, such as enzymes, receptors, or transporters. researchgate.netnih.gov Computational modeling will play a crucial role in the design of these new molecules. acs.org

Once a potent and selective chloroindole derivative is identified, it can be radiolabeled (e.g., as a 14C- or a positron-emitting version) to create a novel radiotracer. This tracer can then be used in non-invasive imaging studies to quantify the degree to which a non-labeled drug candidate occupies the target site (receptor occupancy). nih.gov Such studies are invaluable for optimizing dosing regimens and demonstrating a drug's mechanism of action in vivo. The development of a suite of chloroindole-based radiotracers for different biological targets could significantly accelerate the development of new therapeutics for a range of diseases, from cancer to neurological disorders. nih.govnih.gov

Q & A

Basic Research Questions

Q. How should researchers design experiments to trace metabolic pathways using 4-Chloroindole-2-14C?

- Methodological Answer:

- Isotopic Labeling Strategy: Use this compound as a radiotracer in metabolic studies. Ensure uniform labeling at the 2-position to track incorporation into intermediates.

- Control Experiments: Include unlabeled 4-chloroindole to distinguish between endogenous and exogenous compound contributions .

- Analytical Validation: Employ liquid scintillation counting (LSC) for quantitative analysis of 14C and HPLC-MS for structural confirmation .

- Ethical Considerations: Follow radiation safety protocols (e.g., shielding, waste disposal) as per institutional guidelines .

Q. What are the best practices for synthesizing and purifying this compound?

- Methodological Answer:

- Synthetic Route: Start with indole-2-14C as a precursor. Chlorinate using electrophilic substitution (e.g., Cl₂ in acetic acid) under inert conditions to avoid isotopic dilution .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Yield Optimization: Monitor reaction kinetics via TLC and adjust stoichiometry of chlorinating agents to minimize byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 4-Chloroindole derivatives?

- Methodological Answer:

- Data Reconciliation: Compare experimental conditions across studies (e.g., cell lines, assay protocols, compound concentrations). For example, discrepancies in IC₅₀ values may arise from differences in solvent systems (DMSO vs. aqueous buffers) .

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to assess variability. Cross-reference with crystallographic data to evaluate structural-activity relationships (SAR) .

- Reproducibility Testing: Replicate key studies using standardized protocols (e.g., OECD guidelines) and validate via inter-laboratory comparisons .

Q. What experimental approaches are recommended to study the isotope effect of 14C in this compound?

- Methodological Answer: